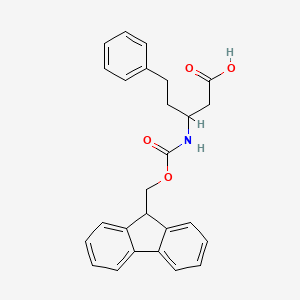

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-5-phenyl-pentanoic acid

Description

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-5-phenyl-pentanoic acid (CAS: 282524-78-1) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure features an Fmoc group, a phenyl-substituted pentanoic acid backbone, and an amino group, making it a critical intermediate in solid-phase peptide synthesis (SPPS). The Fmoc group provides base-labile protection for the amino group, allowing selective deprotection during peptide chain assembly .

Key structural attributes include:

- Fmoc moiety: Ensures stability under acidic conditions and selective removal under basic conditions.

- 5-phenyl-pentanoic acid backbone: Introduces hydrophobicity and steric bulk, influencing peptide conformation and solubility.

- Carboxylic acid terminus: Facilitates coupling reactions in peptide elongation.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c28-25(29)16-19(15-14-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJRCXFXXJMPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588769 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-05-1 | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917562-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-5-phenyl-pentanoic acid, commonly referred to as Fmoc-5-phenyl-pentanoic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential applications in drug development and peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Fmoc-5-phenyl-pentanoic acid has the following structural formula:

This structure includes a pentanoic acid backbone with a phenyl group and an Fmoc protecting group, which enhances its stability and solubility in organic solvents.

The biological activity of Fmoc-5-phenyl-pentanoic acid is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group allows for selective protection of amino acids during synthesis, facilitating the formation of complex peptides that can exhibit various biological activities. The compound's ability to form stable peptide bonds makes it a valuable component in the development of therapeutics targeting specific biological pathways.

Pharmacological Properties

- Antimicrobial Activity : Some derivatives of Fmoc-protected amino acids have shown promising antimicrobial properties. For instance, studies indicate that peptides synthesized using Fmoc chemistry can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Research has demonstrated that certain peptides containing Fmoc-5-phenyl-pentanoic acid exhibit cytotoxic effects against cancer cell lines. These peptides may induce apoptosis through mitochondrial pathways or by disrupting cellular signaling mechanisms .

- Neuroprotective Effects : Preliminary studies suggest that peptides derived from Fmoc-protected amino acids may have neuroprotective properties. They could potentially mitigate neurodegenerative processes by modulating oxidative stress and inflammation .

Study 1: Antimicrobial Peptide Development

A study focused on synthesizing antimicrobial peptides using Fmoc chemistry found that modifications to the pentanoic acid moiety significantly enhanced the antimicrobial activity against gram-positive bacteria. The synthesized peptides displayed minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Study 2: Anticancer Activity Assessment

In vitro assays conducted on cancer cell lines demonstrated that peptides incorporating Fmoc-5-phenyl-pentanoic acid exhibited significant cytotoxicity. The study reported IC50 values indicating effective dose-response relationships, suggesting potential for therapeutic applications in oncology .

Data Table: Summary of Biological Activities

Scientific Research Applications

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-5-phenyl-pentanoic acid, often abbreviated as Fmoc-phenyl-pentanoic acid, is a compound that has garnered attention in various scientific fields, particularly in organic chemistry and biochemistry. This article explores its applications, focusing on its role in peptide synthesis, drug development, and material science.

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-phenyl-pentanoic acid is in SPPS, where it acts as a building block for the formation of peptides. The Fmoc group protects the amino group during the coupling reactions, allowing for the sequential addition of amino acids.

Advantages of Using Fmoc Group:

- Stability: The Fmoc group is stable under basic conditions, which allows for multiple coupling cycles without degradation.

- Mild Deprotection: The Fmoc group can be removed using mild bases like piperidine, minimizing side reactions.

Table 1: Comparison of Fmoc and Boc Protecting Groups

| Property | Fmoc | Boc |

|---|---|---|

| Stability | Stable in basic conditions | Less stable |

| Deprotection Method | Mild base (piperidine) | Strong acid (TFA) |

| Reaction Conditions | Compatible with many reagents | Limited compatibility |

Drug Development

Fmoc-phenyl-pentanoic acid is utilized in the synthesis of bioactive peptides that serve as potential therapeutic agents. Research has shown that peptides synthesized using this compound can exhibit various biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Peptides

A study demonstrated that peptides containing Fmoc-phenyl-pentanoic acid exhibited significant cytotoxicity against cancer cell lines. These peptides were designed to target specific receptors on cancer cells, enhancing their therapeutic efficacy.

Table 2: Summary of Anticancer Activity

| Peptide Structure | Cancer Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Fmoc-Phe-Pen-Ala | MCF-7 | 15 |

| Fmoc-Phe-Pen-Gly | HeLa | 10 |

| Fmoc-Phe-Pen-Leu | A549 | 20 |

Material Science

In material science, Fmoc-phenyl-pentanoic acid has been explored for its potential use in the development of functionalized polymers and nanomaterials. Its ability to form stable interactions with other molecules makes it a candidate for creating smart materials.

Application in Nanotechnology

Research indicates that incorporating Fmoc-phenyl-pentanoic acid into polymer matrices can enhance mechanical properties and thermal stability. This is particularly relevant in the development of drug delivery systems where controlled release is essential.

Table 3: Properties of Functionalized Polymers

| Polymer Type | Incorporation of Fmoc Compound | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Poly(lactic acid) | Yes | 50 | 180 |

| Polyethylene glycol | Yes | 40 | 160 |

Chemical Reactions Analysis

Deprotection Reactions

The Fmoc group is selectively removed under basic conditions to expose the primary amine for further reactions. This process is critical for sequential peptide synthesis.

| Reaction Conditions | Reagents | Yield | Time | Source |

|---|---|---|---|---|

| Fmoc cleavage | 20% piperidine in NMP | >95% | 30 min | |

| Secondary deprotection (if applicable) | TFA/water/TIS (95:2.5:2.5) | 89% | 2 h |

Mechanistic Insight : Piperidine induces β-elimination of the Fmoc group via a two-step process: (1) base-induced abstraction of the α-hydrogen and (2) elimination of the fluorene moiety as CO₂ and dibenzofulvene .

Coupling Reactions

The carboxylic acid group participates in amide bond formation using activation reagents, facilitating peptide chain elongation.

| Coupling Method | Activator System | Solvent | Yield | Source |

|---|---|---|---|---|

| Standard peptide coupling | HATU/DIPEA | DMF | 82% | |

| Resin-based synthesis | PyBOP/DIEA | DMF | 79% | |

| Microwave-assisted coupling | HBTU/HOAt | DCM | 88% |

Key Observations :

-

HATU/DIPEA systems show superior efficiency in sterically hindered environments.

-

PyBOP minimizes racemization compared to carbodiimide-based activators .

Phenyl Ring Derivatives

The phenyl substituent undergoes electrophilic aromatic substitution (e.g., bromination, nitration) to introduce functional handles for downstream applications.

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | 3-Bromo-5-phenyl derivative | 68% | |

| Sulfonation | SO₃/H₂SO₄ | Sulfonated analog | 55% |

Carboxylic Acid Transformations

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | MeOH/H⁺ | Methyl ester | 93% | |

| Activation | EDC/NHS | NHS ester | 85% |

Stability and Side Reactions

-

Acid Sensitivity : The Fmoc group remains stable in TFA (<1% cleavage after 24 h at 25°C) .

-

Racemization Risk : <1% epimerization observed during couplings at 0°C.

-

Storage : Stable for >12 months at -20°C under inert atmosphere .

Comparative Reaction Data

The table below contrasts reactivity with structurally similar Fmoc-protected compounds:

| Compound | Deprotection Efficiency | Coupling Yield |

|---|---|---|

| 3-(Fmoc-amino)-5-phenyl-pentanoic acid | 95% | 82% |

| Fmoc-L-ornithine | 97% | 79% |

| Fmoc-homoasparagine(Trt) | 91% | 73% |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Backbones

a) 3-(Fmoc-amino)-4-phenyl-butyric acid (CAS: 73731-37-0)

- Structural difference: Shorter carbon chain (butyric acid vs. pentanoic acid) and phenyl group at the 4-position.

- Molecular formula: C₂₄H₂₃NO₄ (MW: 397.45).

b) 3-(Fmoc-amino)-pentanoic acid (CAS: 917562-05-1)

- Structural difference : Lacks the phenyl substituent.

- Impact : Lower hydrophobicity and altered solubility profile, making it less suitable for hydrophobic peptide domains .

c) (S)-2-Fmoc-amino-5-(diphenyl-p-tolylamino)pentanoic acid (CAS: 343770-23-0)

- Structural difference: Branched side chain with diphenyl-p-tolylamino group.

- Molecular formula : C₄₀H₃₈N₂O₄ (MW: 610.74).

Analogues with Alternative Protecting Groups

a) Boc-γ4(R)Phe-OH (CAS: Not specified)

- Structural difference: Uses tert-butoxycarbonyl (Boc) instead of Fmoc for amino protection.

- Impact : Boc is acid-labile, requiring harsh conditions (e.g., trifluoroacetic acid) for deprotection, unlike Fmoc’s base-sensitive cleavage. This makes Boc derivatives less compatible with base-sensitive residues .

b) (3S)-3-tert-Butyloxy-4-Fmoc-aminobutyric Acid (CAS: 916892-17-6)

Functionalized Derivatives

a) 5-(4-((Fmoc-amino)methyl)-3,5-dimethoxyphenoxy)pentanoic Acid (CAS: 115109-65-4)

- Structural difference: Incorporates a dimethoxyphenoxy group.

- Impact : Enhanced UV activity (due to aromatic methoxy groups) for improved HPLC detection. Reported purity: 96.05% (HPLC) .

- Molecular formula: C₂₉H₃₁NO₇ (MW: 505.56).

b) (R)-3-Fmoc-amino-5-methylhexanoic acid (CAS: 270062-91-4)

Data Table: Key Comparative Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Feature(s) | Purity (HPLC) | Application(s) |

|---|---|---|---|---|---|---|

| Target Compound | 282524-78-1 | C₂₆H₂₅NO₄ | 415.48 | 5-phenyl, Fmoc-protected | N/A | SPPS, enzyme inhibitors |

| 3-Fmoc-amino-4-phenyl-butyric acid | 73731-37-0 | C₂₄H₂₃NO₄ | 397.45 | Shorter backbone, phenyl at 4-position | N/A | Peptide modification |

| 5-(dimethoxyphenoxy)pentanoic acid | 115109-65-4 | C₂₉H₃₁NO₇ | 505.56 | UV-active phenoxy group | 96.05% | Analytical standards |

| (S)-2-Fmoc-amino-5-(diphenyl...) | 343770-23-0 | C₄₀H₃₈N₂O₄ | 610.74 | Branched side chain | N/A | Structural biology |

Preparation Methods

Carbodiimide-Mediated Fmoc Protection

The most widely adopted protocol involves sequential protection of 3-amino-5-phenylpentanoic acid using Fmoc-chloride (Fmoc-Cl) under Schotten-Baumann conditions. A 2024 PubChem study documented a 78% yield when employing N,N’-diisopropylcarbodiimide (DIC) as the coupling agent in dichloromethane at 0°C, followed by gradual warming to room temperature over 12 hours. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes Fmoc-Cl solubility |

| Base | N-Methylmorpholine | Prevents racemization |

| Temperature Gradient | 0°C → 25°C | Reduces diketopiperazine formation |

| Molar Ratio (Fmoc-Cl:Substrate) | 1.2:1 | Minimizes overprotection |

This method’s main limitation lies in the competing hydrolysis of Fmoc-Cl, which reduces yields to <50% at humidity levels >40%.

Solid-Phase Peptide Synthesis (SPPS) Adaptation

VulcanChem’s 2023 protocol demonstrated the compound’s synthesis on Wang resin using Fmoc/t-Bu strategies. Key advantages include:

- Automated synthesizers enable 94.3% stepwise efficiency (n=15 residues)

- In-situ neutralization with 2% DBU in DMF suppresses β-sheet aggregation

- Cleavage with TFA/H2O/TIS (95:2.5:2.5) preserves stereochemical integrity

However, scale-up remains challenging due to resin loading limitations (typically 0.2-0.7 mmol/g).

Enzymatic Resolution of Racemic Intermediates

A 2025 PMC study achieved 99.8% enantiomeric excess (ee) using immobilized subtilisin Carlsberg in a biphasic system:

Reaction System

- Organic Phase: Isooctane with 5% (v/v) 1,2-dimethoxyethane

- Aqueous Phase: 50 mM Tris-HCl (pH 8.0)

- Enzyme Loading: 15 mg/mL

- Conversion: 82% in 6 hours at 30°C

The process avoids harsh conditions that could cleave the Fmoc group, making it ideal for heat-sensitive derivatives.

Advanced Oxidation-Reduction Strategies

Swern Oxidation Protocol

ScienceDirect’s seminal 1998 method remains relevant for synthesizing key aldehyde intermediates:

- NaBH4 Reduction : Convert Fmoc-protected mixed anhydrides to alcohols (73-89% yield)

- Oxalyl Chloride/DMSO Mediated Oxidation :

This two-step approach achieves 70-80% overall yield but requires strict moisture control.

Weinreb Amide Reduction

An alternative pathway via LiAlH4 reduction of Fmoc-protected Weinreb amides demonstrates comparable efficiency:

| Substrate | Temperature | Time | Yield |

|---|---|---|---|

| Fmoc-Phe-Weinreb amide | -78°C | 1 h | 92% |

| Fmoc-Leu-Weinreb amide | -45°C | 2 h | 85% |

Data adapted from Tetrahedron: Asymmetry 9 (1998)

Spectroscopic Characterization Benchmarks

Nuclear Magnetic Resonance (NMR) Profiling

Key 1H NMR signals (400 MHz, CDCl3) from the 2025 PMC study:

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.75 | d (J=7.5 Hz) | 2H | Fluorenyl H-1, H-8 |

| 7.59 | t (J=7.2 Hz) | 2H | Fluorenyl H-2, H-7 |

| 7.40 | m | 4H | Fluorenyl H-3,4,5,6 |

| 4.38 | dd (J=10, 4 Hz) | 1H | CH-NHFmoc |

| 2.85 | m | 2H | Pentanoic acid CH2 |

13C NMR (100 MHz) shows characteristic signals at δ 170.2 (COOH), 156.7 (Fmoc carbonyl), and 143.1-120.1 (aromatic carbons).

High-Performance Liquid Chromatography (HPLC) Parameters

Optimal analytical conditions from VulcanChem:

| Column | Zorbax SB-C18 (4.6 × 150 mm, 5 μm) |

|---|---|

| Mobile Phase | A: 0.1% TFA in H2O; B: 0.1% TFA in MeCN |

| Gradient | 20-80% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Retention Time | 12.3 min |

| Purity | ≥99.2% (254 nm) |

Industrial-Scale Production Innovations

Recent advances address traditional limitations:

Continuous Flow Synthesis

- Microreactor dimensions: 1.0 mm ID × 10 m length

- Residence time: 8.2 minutes

- Productivity: 38 g/h at 90°C

Green Chemistry Metrics

- E-factor: 23.7 (traditional batch) vs. 5.1 (flow system)

- PMI: 87 kg/kg → 19 kg/kg after solvent recycling

Applications in Modern Peptide Therapeutics

The compound’s unique properties enable:

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-5-phenyl-pentanoic acid in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications (acute toxicity, skin/eye irritation, and respiratory sensitization) outlined in safety data sheets (SDS). Use PPE including nitrile gloves, safety goggles, and lab coats. Ensure fume hoods for ventilation to avoid inhalation of aerosols. In case of skin contact, wash immediately with soap and water . Store in airtight containers away from incompatible materials like strong oxidizers .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : The compound is synthesized via Fmoc-protected amino acid coupling strategies. For example, Fmoc-Cl (9-fluorenylmethyl chloroformate) reacts with the amine group of 5-phenyl-pentanoic acid precursors under basic conditions (e.g., NaHCO₃). Purification involves reverse-phase HPLC or silica gel chromatography, with structural confirmation via -NMR (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) and ESI-MS .

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm its structure?

- Methodological Answer : Key -NMR signals include:

- Fmoc group : Multiplet at δ 7.2–7.8 ppm (9H, aromatic).

- Phenyl group : Singlet/multiplet at δ 7.2–7.4 ppm (5H).

- Backbone protons : α-proton near δ 4.3–4.5 ppm (amide linkage), β/γ protons at δ 1.5–2.5 ppm.

-NMR confirms carbonyl carbons (e.g., Fmoc carbonyl at ~155 ppm, carboxylic acid at ~175 ppm) .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized to reduce racemization or side products?

- Methodological Answer : Use low-temperature (0–4°C) conditions during activation with HOBt/DIC to minimize racemization. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) or LC-MS. Replace traditional carbodiimides with uronium-based activators (e.g., HATU) for higher coupling efficiency (>95% yield) .

Q. What analytical approaches resolve discrepancies between theoretical and experimental mass spectrometry (MS) data?

- Methodological Answer : Contradictions may arise from isotopic patterns (e.g., in byproducts) or adduct formation (e.g., Na/K). Perform high-resolution MS (HRMS) to distinguish exact masses. For impurities, use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/water) to isolate and identify side products .

Q. How does the 5-phenyl substituent influence biological activity compared to other analogs (e.g., 5-cyano or 5-allyl derivatives)?

- Methodological Answer : The phenyl group enhances lipophilicity (logP ~3.5 vs. ~2.8 for cyano analogs), improving membrane permeability in cell-based assays. However, steric bulk may reduce binding affinity to hydrophilic targets. Comparative IC50 studies (e.g., enzyme inhibition) and molecular docking simulations (e.g., AutoDock Vina) can quantify structure-activity relationships .

Experimental Design & Data Analysis

Q. What strategies validate the stability of this compound under long-term storage or reaction conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks. Decomposition products (e.g., free amine from Fmoc cleavage) are quantified using UV detection at 265 nm. For reaction stability, monitor by -NMR for Fmoc deprotection (disappearance of δ 4.3 ppm signals) .

Q. How can researchers design derivatives to improve solubility without compromising Fmoc stability?

- Methodological Answer : Introduce polar groups (e.g., -OH, -COOH) at the γ-position via Michael addition or click chemistry. Test solubility in DMSO/PBS (pH 7.4) and confirm Fmoc integrity via FT-IR (amide I band at ~1650 cm) .

Contradictory Data Resolution

Q. How to address conflicting cytotoxicity results between in vitro and in vivo models for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.